molecular formula C16H17N3O5 B2396638 Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate CAS No. 2094626-22-7

Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate

Cat. No. B2396638
CAS RN: 2094626-22-7
M. Wt: 331.328
InChI Key: MAAZAKPTQZHSMO-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are heterocyclic compounds that contain nitrogen and oxygen in their structures. They have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Azetidines, on the other hand, are four-membered cyclic amines. The specific compound you mentioned seems to be a complex molecule that contains both these structures.


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles and azetidines has been well-studied. 1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms, and they possess hydrogen bond acceptor properties . Azetidines are four-membered cyclic amines. The exact molecular structure of your specific compound would need to be determined through techniques like X-ray crystallography or NMR spectroscopy.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, 1,2,4-oxadiazoles have been studied for their anti-infective properties, and their mechanism of action often involves interacting with biological targets to inhibit the growth of pathogens . The mechanism of action for your specific compound would need to be determined through biological studies.

properties

IUPAC Name

methyl 3-[3-[[4-(2-oxoazetidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazol-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-22-16(21)7-6-14-17-13(18-24-14)10-23-12-4-2-11(3-5-12)19-9-8-15(19)20/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAZAKPTQZHSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=NO1)COC2=CC=C(C=C2)N3CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate

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